2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C10H7N3O and its molecular weight is 185.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, identified by its CAS number 91587-99-4, is a compound with notable biological activities. Its structure features a phthalazinone moiety, which has been associated with various pharmacological effects. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

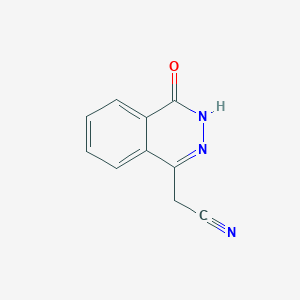

The chemical structure of this compound can be represented as follows:

This compound exhibits characteristics typical of phthalazinone derivatives, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease processes. Notably:

- PARP Inhibition : The compound has been studied for its potential role in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of certain chemotherapeutic agents and is being explored as a strategy in cancer therapy .

- Anti-inflammatory Effects : Research indicates that phthalazinone derivatives can modulate inflammatory responses. This includes potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance:

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Methyl 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetate | Antifungal | 15.23 |

| Novel derivatives | Antibacterial | 3.38 - 10.55 |

These results suggest that certain derivatives exhibit significant antimicrobial activity against various bacterial strains .

Cytotoxicity Studies

The cytotoxic effects of this compound have also been investigated. In vitro studies showed that it could induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| HT-29 | Tested Compound | 10.55 |

| COLO-205 | Tested Compound | 9.10 |

These findings indicate that the compound may play a role in cancer treatment by inducing cell cycle arrest and apoptosis .

Case Studies

Several case studies have highlighted the therapeutic implications of phthalazinone derivatives:

- Cancer Treatment : A study demonstrated that compounds with similar structures enhanced the effects of ionizing radiation on tumor cells, suggesting a synergistic effect when used alongside traditional therapies .

- Inflammatory Diseases : Clinical evaluations indicated that phthalazinone derivatives could reduce symptoms in patients with chronic inflammatory conditions by modulating immune responses .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with similar structures to 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile exhibit significant anticancer properties. For instance, studies focusing on phthalazine derivatives have shown that they can inhibit the growth of cancer cells by targeting specific enzymes involved in DNA synthesis, such as thymidylate synthase . The compound's ability to modulate biological pathways makes it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

The compound's derivatives have also been explored for their antimicrobial activities. Similar phthalazine-based compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could potentially exhibit similar properties . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Material Science Applications

In material science, compounds like this compound are investigated for their potential use in organic electronics and photonic devices. Their unique electronic properties can be harnessed to develop new materials with improved conductivity and stability. Research into the synthesis of such compounds often reveals their utility as intermediates in the production of more complex organic materials .

Analytical Chemistry Applications

This compound is also relevant in analytical chemistry as a standard or reference compound due to its well-defined structure. Its stability under various conditions makes it suitable for use in chromatographic methods such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography) . Researchers utilize this compound to calibrate instruments or validate methods due to its reliable performance.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal demonstrated the synthesis of several phthalazine derivatives, including those related to this compound. These derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Evaluation

In another study focusing on the antimicrobial activity of phthalazine derivatives, researchers tested the efficacy of compounds against both gram-positive and gram-negative bacteria. The results showed that some derivatives had significant inhibitory effects on bacterial growth, leading to further investigations into their mechanisms of action and potential therapeutic uses .

Análisis De Reacciones Químicas

Amide Bond Formation

The compound serves as a precursor for synthesizing amides via coupling reactions. Key examples include:

Mechanistic Insight : Coupling agents like HBTU or EDCl activate the nitrile or carboxylic acid groups, facilitating amide bond formation with amines. DIEA or TEA acts as a base to neutralize HCl byproducts .

Cyclocondensation Reactions

The phthalazinone moiety participates in cyclocondensation with hydrazines or aldehydes. For instance:

-

Reaction with hydrazine hydrate yields phthalazino[2,3-b]quinazolin-6-one derivatives, though explicit data on conditions remains limited.

-

Condensation with aromatic aldehydes generates Schiff base derivatives, which are precursors for antimicrobial agents .

Functionalization of the Phthalazinone Ring

The oxo group at position 4 can undergo alkylation or acylation. For example:

-

Methylation : Using methyl iodide and K₂CO₃ in DMF introduces a methyl group at the 3-position, modifying electronic properties .

-

Acylation : Reaction with acetyl chloride forms N-acetyl derivatives, enhancing solubility for pharmacological studies.

Biological Activity of Derivatives

Derivatives exhibit notable bioactivity:

-

Antimicrobial : Isoxazoline-substituted derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .

-

Anticancer : Piperazine-linked amides demonstrate IC₅₀ values < 10 µM in kinase inhibition assays .

Analytical Characterization

Reaction products are validated using:

Propiedades

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZENSMZSTAMKKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.